

# An In-depth Technical Guide to the Irreversible Binding of GW9662-d5

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Compound of Interest		
Compound Name:	GW9662-d5	
Cat. No.:	B7852657	Get Quote

This guide provides a comprehensive overview of the irreversible binding of **GW9662-d5** to its primary target, the Peroxisome Proliferator-Activated Receptor gamma (PPARy). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's mechanism of action, the experimental methodologies used for its characterization, and its effects on cellular signaling pathways.

# Core Concepts: The Irreversible Antagonism of PPARy by GW9662

GW9662 is a potent and selective antagonist of PPARy, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2][3][4] The defining characteristic of GW9662's interaction with PPARy is its irreversible nature, which results from the formation of a covalent bond with a specific cysteine residue within the ligand-binding domain of the receptor.[1]

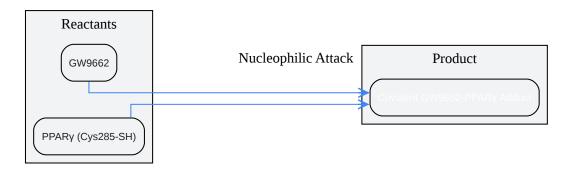
### **Mechanism of Irreversible Binding**

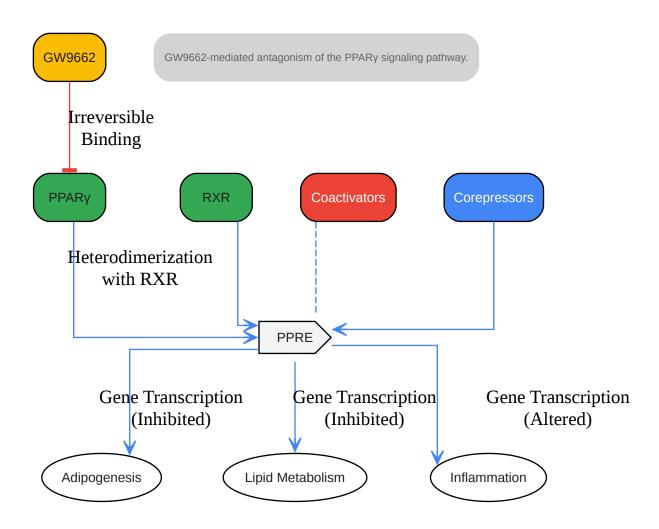
The irreversible binding of GW9662 to PPARy occurs through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient aromatic ring of GW9662 is susceptible to nucleophilic attack by the thiol group of a specific cysteine residue, Cys285, located in the ligand-binding pocket of PPARy. This cysteine is highly conserved across the three PPAR isoforms ( $\alpha$ ,  $\delta$ , and  $\gamma$ ). The reaction results in the formation of a stable covalent adduct,



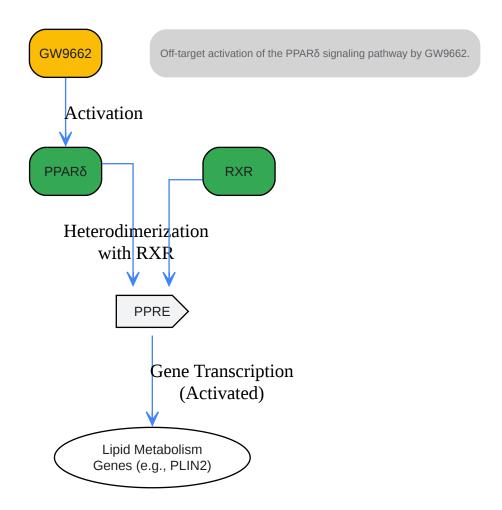
permanently modifying the receptor and preventing the binding of endogenous and synthetic agonists.

Covalent adduct formation between GW9662 and Cys285 of PPARy.

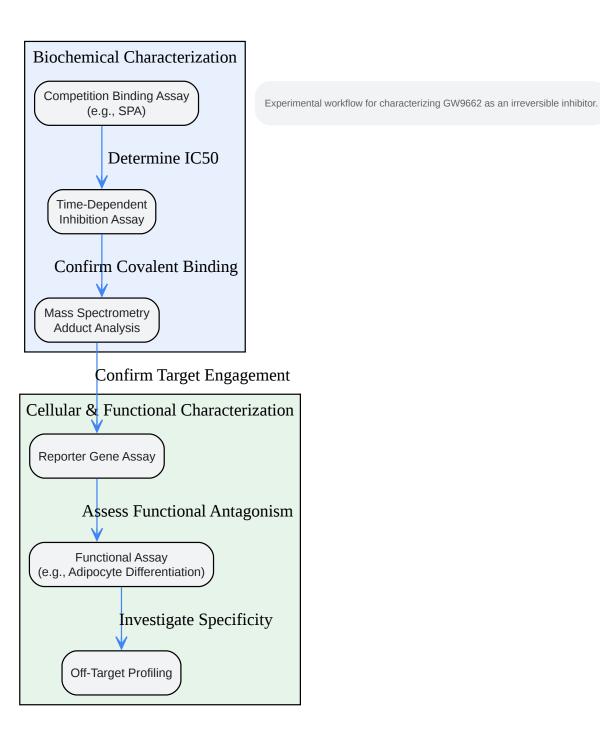












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### References

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- 3. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARy and the Global Map of Adipogenesis and Beyond PMC [pmc.ncbi.nlm.nih.gov]
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